molecular formula C3H4Cl2O B156108 2-Chloropropionyl chloride CAS No. 7623-09-8

2-Chloropropionyl chloride

Cat. No.: B156108
CAS No.: 7623-09-8
M. Wt: 126.97 g/mol
InChI Key: JEQDSBVHLKBEIZ-UHFFFAOYSA-N
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Description

2-Chloropropionyl chloride is an organic compound with the molecular formula C₃H₄Cl₂O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chlorine atom and an acyl chloride group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropropionyl chloride can be synthesized through several methods:

    Chlorination of Propionyl Chloride: This method involves the chlorination of propionyl chloride using chlorine gas.

    Acyl Chlorination of 2-Chloropropionic Acid: In this method, 2-chloropropionic acid is treated with acyl chlorination reagents such as thionyl chloride, phosphorus trichloride, or phosgene.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of propionyl chloride due to its simplicity and the stable quality of the product. the acyl chlorination method is also used, especially when high purity is required .

Chemical Reactions Analysis

Types of Reactions

2-Chloropropionyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Copper surfaces for dechlorination reactions

    Solvents: Organic solvents like dichloromethane or toluene

Major Products

Comparison with Similar Compounds

2-Chloropropionyl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity of this compound due to the presence of both the acyl chloride group and the chlorine atom, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-chloropropanoyl chloride
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InChI

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDSBVHLKBEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
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DSSTOX Substance ID

DTXSID90864097
Record name 2-Chloropropionyl chloride
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Molecular Weight

126.97 g/mol
Source PubChem
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 2-Chloropropionyl chloride
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Vapor Pressure

19.0 [mmHg]
Record name 2-Chloropropionyl chloride
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CAS No.

7623-09-8
Record name 2-Chloropropanoyl chloride
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Record name Propanoyl chloride, 2-chloro-
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Record name Propanoyl chloride, 2-chloro-
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Record name 2-Chloropropionyl chloride
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Record name 2-chloropropionyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Chloropropionyl chloride?

A1: this compound has the molecular formula C3H4Cl2O and a molecular weight of 126.97 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, [] describes the use of Infrared (IR), Ultraviolet-visible (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. For example, NMR analysis shows characteristic peaks at δ 3.08, 2H, t, J = 6 Hz; 3.71, 2H, t, J = 6 Hz; 4.00 ppm, 2H, s. []

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is highly irritating to the skin, eyes, and mucous membranes. It should be handled in a fume hood with appropriate personal protective equipment. []

Q4: How is this compound used in Friedel-Crafts reactions?

A4: this compound serves as an acylating agent in Friedel-Crafts reactions. It reacts with aromatic compounds like benzene in the presence of Lewis acid catalysts like aluminum chloride to produce α,β′-dichloroalkyl ketones. This reaction is exemplified by the synthesis of 2-chlorovinyl 1,1-dichloroethyl ketone from this compound and 1,2-dichloroethene. [, , ]

Q5: Can this compound be used to synthesize optically active compounds?

A5: Yes, [] describes the asymmetric synthesis of a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative, a potent phosphodiesterase inhibitor, using (R)-2-Chloropropionyl chloride as the starting material. This chiral pool approach allows for the synthesis of the target compound with high optical yield. []

Q6: How is this compound utilized in the synthesis of polymers?

A6: this compound plays a crucial role in synthesizing various polymers.

  • It is used to introduce initiating sites for atom transfer radical polymerization (ATRP) onto various substrates. This process is exemplified by its reaction with hydroxyl groups on multiwalled carbon nanotubes (MWNT) to enable the grafting of polymers like poly(tert-butyl acrylate) (PtBA) and poly(4-vinylpyridine) (P4VP). []
  • It is also employed to synthesize macroinitiators for ATRP, such as in the synthesis of well-defined poly(glycidol) macroinitiators. These macroinitiators are further used to produce block copolymers with controlled molecular weight distribution and composition. []
  • Additionally, this compound is utilized in the preparation of star polymers, including β-cyclodextrin-based star block copolymers, through the esterification of hydroxyl groups. []

Q7: Can you provide an example of how this compound is used in pharmaceutical synthesis?

A7: [] details a large-scale synthesis of the antitumor agent R116010, where this compound is used in the first step. It reacts with N-phenyl-2-benzothiazolamine via a Friedel-Crafts reaction to yield an α-chloroketone intermediate. This intermediate is further processed to ultimately obtain the desired antitumor agent. []

Q8: How does this compound contribute to surface modification?

A8: [] demonstrates the use of this compound in surface modification, specifically for parylene C films. Friedel-Crafts acylation with this compound introduces a reactive chloropropionyl group onto the parylene C surface. This allows for the attachment of various functional groups, improving metal adhesion and enabling the grafting of polymers like poly-N-isopropylacrylamide (pNIPAM) via ATRP. []

Q9: Is this compound used in the synthesis of ephedrine or pseudoephedrine?

A9: Yes, both [] and [] introduce a novel method for synthesizing ephedrine and pseudoephedrine utilizing this compound. This method involves a Friedel-Crafts reaction between this compound and benzene to generate 2-chloro-1-phenyl-1-propanone. This intermediate then reacts with methylamine to produce 2-methylamino-1-phenyl-1-propanone, which is further processed to obtain the desired ephedrine or pseudoephedrine. This method offers a safer and more environmentally friendly alternative to traditional methods by avoiding the use of hazardous reagents like phosphorus trichloride and bromine. [, ]

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